molecular formula C24H19N3 B2524839 5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866728-49-6

5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2524839
CAS RN: 866728-49-6
M. Wt: 349.437
InChI Key: UBSWWJQZLDJYRP-UHFFFAOYSA-N
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Description

5-(3-Methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a complex organic compound . It has a molecular formula of C25H21N3 .


Synthesis Analysis

The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . A variety of synthesis protocols have been reported for the construction of this scaffold . For example, the Skraup and Doebner–Miller reactions are classical synthesis protocols used for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular structure of 5-(3-Methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline consists of a pyrazolo[4,3-c]quinoline core with a 3-methylbenzyl group at the 5-position and a phenyl group at the 3-position . The average mass of the molecule is 363.454 Da .


Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives are diverse and can include free radical reactions . For instance, N-bromosuccinimide (NBS) can be used in a free radical reaction to introduce a bromine atom at the benzylic position .

Scientific Research Applications

These applications highlight the versatility of quinoline derivatives and their significance in medicinal chemistry. Researchers continue to explore novel synthetic routes and greener approaches to harness their potential . If you’d like further details or additional applications, feel free to ask!

Safety and Hazards

The safety data sheet for quinoline, a related compound, indicates that it is toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, is suspected of causing genetic defects, and may cause cancer . It is also harmful to aquatic life with long-lasting effects .

Future Directions

The development of new methods for the preparation of quinoline and its derivatives and the improvement of existing synthetic methods represents an urgent challenge . These compounds have potential applications in medicinal, bioorganic, agrochemical, and industrial chemistry .

Mechanism of Action

Target of Action:

The primary targets of this compound include:

These enzymes play crucial roles in various metabolic pathways.

Biochemical Pathways:

The affected pathways include:

properties

IUPAC Name

5-[(3-methylphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3/c1-17-8-7-9-18(14-17)15-27-16-21-23(19-10-3-2-4-11-19)25-26-24(21)20-12-5-6-13-22(20)27/h2-14,16H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSWWJQZLDJYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=CC=CC=C42)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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